
Cyclododecane-d24
Übersicht
Beschreibung
Cyclododecane-d24 is a deuterated analogue of cyclododecane, a cyclic hydrocarbon compound. It is widely used in scientific research as a versatile tool due to its unique properties. Cyclododecane-d24 is a non-toxic, non-flammable, and odorless compound that is stable under normal conditions. It has a low melting point and is soluble in most organic solvents. Cyclododecane-d24 has been used in various fields of research, including chemistry, biology, and material science.
Wirkmechanismus
Cyclododecane-d24 is an inert compound that does not interact with biological systems. It is used as a solvent or a reference standard in scientific research and does not have any pharmacological activity.
Biochemical and Physiological Effects:
Cyclododecane-d24 is a non-toxic compound that does not have any biochemical or physiological effects on living organisms. It is commonly used in scientific research as a solvent or a reference standard.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclododecane-d24 has several advantages in scientific research. It is a non-toxic, non-flammable, and odorless compound that is stable under normal conditions. It has a low melting point and is soluble in most organic solvents. Cyclododecane-d24 has a unique NMR spectrum that is distinct from other deuterated solvents, making it a valuable tool in NMR experiments. However, the synthesis of cyclododecane-d24 is a complex process that requires specialized equipment and expertise. It is also an expensive compound, which can limit its use in some research applications.
Zukünftige Richtungen
Cyclododecane-d24 has several potential future applications in scientific research. It can be used as a solvent or a reference standard in a variety of experiments. It can also be used in material science research as a coating or a template for the synthesis of nanomaterials. Additionally, cyclododecane-d24 can be used as a tool for the study of protein-ligand interactions and drug discovery.
Conclusion:
In conclusion, cyclododecane-d24 is a valuable tool in scientific research due to its unique properties. It is commonly used in NMR spectroscopy as a solvent and a reference standard. Cyclododecane-d24 has a unique NMR spectrum that is distinct from other deuterated solvents, making it a valuable tool in NMR experiments. It is also used as a standard in mass spectrometry and gas chromatography. Cyclododecane-d24 is a non-toxic, non-flammable, and odorless compound that is stable under normal conditions. While it has limitations due to its complexity and expense, it has several potential future applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Cyclododecane-d24 is widely used in scientific research as a valuable tool due to its unique properties. It is commonly used in NMR spectroscopy as a solvent and a reference standard. Cyclododecane-d24 has a unique NMR spectrum that is distinct from other deuterated solvents, making it a valuable tool in NMR experiments. It is also used as a standard in mass spectrometry and gas chromatography.
Eigenschaften
CAS-Nummer |
16450-78-5 |
|---|---|
Produktname |
Cyclododecane-d24 |
Molekularformel |
C12H24 |
Molekulargewicht |
192.47 g/mol |
IUPAC-Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-tetracosadeuteriocyclododecane |
InChI |
InChI=1S/C12H24/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-12H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2 |
InChI-Schlüssel |
DDTBPAQBQHZRDW-JFPVQUMHSA-N |
Isomerische SMILES |
[2H]C1(C(C(C(C(C(C(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H] |
SMILES |
C1CCCCCCCCCCC1 |
Kanonische SMILES |
C1CCCCCCCCCCC1 |
Andere CAS-Nummern |
16450-78-5 |
Synonyme |
Cyclododecane-d24 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


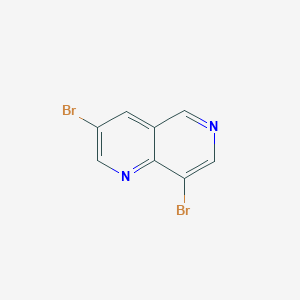
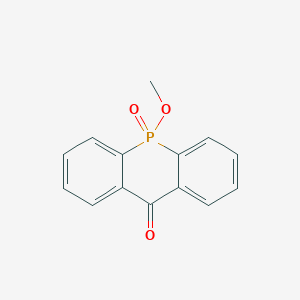

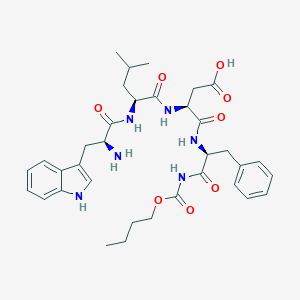

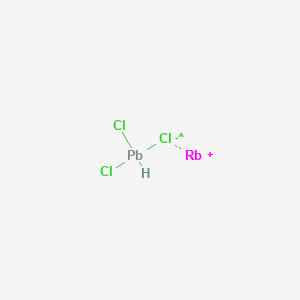
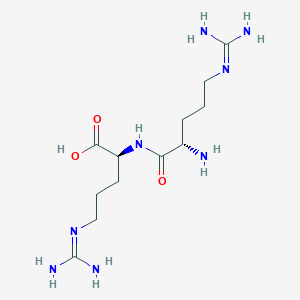
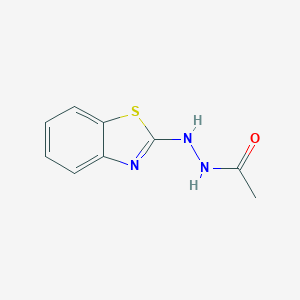
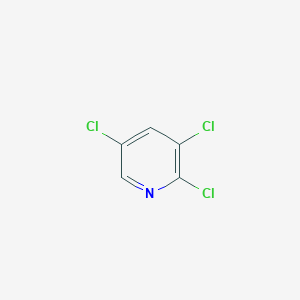
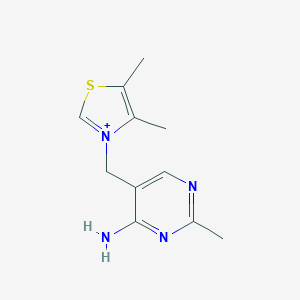

![(1S)-2-Bromo-1-[(4R,5R)-5-[(1S)-2-bromo-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol](/img/structure/B95910.png)
